Doxacurium chloride [VANDF]
Description
Historical Trajectory of Neuromuscular Blocking Agent Development
The history of neuromuscular blockers can be broadly divided into three periods: the era of curare before 1942, the period of chemical modification of natural compounds like succinylcholine (B1214915) from 1942 to 1980, and the modern era of synthetic agents after 1980. medigraphic.com The introduction of these agents revolutionized anesthesia, establishing a triad (B1167595) of care involving narcosis, analgesia, and muscle relaxation. ecronicon.netnih.gov
The quest for an ideal neuromuscular blocker—one with a rapid onset, free of adverse effects, and a non-depolarizing mechanism—has driven decades of research. medigraphic.com The prototypical non-depolarizing agent, d-tubocurarine, derived from curare, was introduced into clinical practice in the 1940s. wikipedia.orgwashington.edu However, its side effects, such as histamine (B1213489) release and hypotension, spurred the development of synthetic alternatives. wikipedia.org
In the 1950s and 1960s, the focus was on creating potent, non-depolarizing agents without the drawbacks of d-tubocurarine and the depolarizing mechanism of succinylcholine. wikipedia.org The first synthetic non-depolarizing neuromuscular blocker used clinically was gallamine, synthesized in 1947. nih.gov The development of pancuronium (B99182) in the 1960s, a steroidal compound, marked a significant advancement with an improved cardiovascular profile compared to d-tubocurarine. washington.edu
The 1980s saw the introduction of intermediate-acting agents from two distinct chemical classes: the aminosteroid (B1218566) vecuronium (B1682833) and the benzylisoquinolinium atracurium (B1203153). washington.edunetce.com These compounds offered the advantage of metabolism-based elimination, reducing reliance on renal excretion. washington.edu Mivacurium (B34715), a short-acting non-depolarizing agent, and rocuronium, a rapid-onset intermediate-acting agent, were introduced in the 1990s. washington.edu
Doxacurium (B1220649), a member of the benzylisoquinolinium class, emerged from this lineage of development. wikipedia.org Specifically, both doxacurium and its shorter-acting relative, mivacurium, were products of research aimed at creating potent non-depolarizing agents by combining structural elements from the non-depolarizing agent laudexium (B1674549) and the depolarizing agent succinylcholine. wikipedia.orgwikipedia.org
Doxacurium chloride is a second-generation bisbenzyltetrahydroisoquinolinium agent, a specific type of nicotinic acetylcholine (B1216132) receptor antagonist. wikipedia.org It was first synthesized in 1980 by chemists at Burroughs Wellcome Co. in collaboration with an anesthesiologist from Harvard Medical School. wikipedia.org Early structure-activity relationship studies confirmed that the bulky "benzylisoquinolinium" structure conferred a non-depolarizing mechanism of action. wikipedia.org
The pharmacological action of doxacurium stems from its competitive antagonism at nicotinic acetylcholine receptors on the motor end-plate. wikipedia.orgontosight.ai By binding to these receptors, it blocks the action of acetylcholine, preventing muscle contraction. drugbank.commedchemexpress.com This action is reversible and can be antagonized by acetylcholinesterase inhibitors like neostigmine (B1678181). drugbank.comnih.gov Doxacurium is approximately 2.5 to 3 times more potent than pancuronium. drugbank.com
Classification and Therapeutic Niche of Doxacurium Chloride within Neuromuscular Pharmacology
Doxacurium chloride is classified as a long-acting, non-depolarizing neuromuscular blocking agent. drugbank.comrxlist.com It belongs to the chemical class of bis-quaternary benzylisoquinolinium diesters. nih.govnih.gov The World Health Organization's Anatomical Therapeutic Chemical (ATC) classification system places doxacurium chloride under the code M03AC07, within the category of "Muscle relaxants, peripherally acting agents." nih.govgenome.jp
Its therapeutic niche is as an adjunct to general anesthesia to provide skeletal muscle relaxation for surgical procedures and to facilitate endotracheal intubation or mechanical ventilation. scbdd.comdrugbank.comrxlist.com Due to its long duration of action, it is particularly suited for lengthy surgical procedures. nih.gov A key advantage of doxacurium is its cardiovascular stability; it does not typically cause a clinically significant release of histamine or affect heart rate and blood pressure, making it a suitable option for high-risk patient groups. nih.govnih.gov However, its onset of action is relatively slow, which may make other, more rapidly acting agents preferable for situations requiring rapid sequence intubation. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APADFLLAXHIMFU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78Cl2N2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1106.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83348-52-1 | |
| Record name | Doxacurium chloride [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083348521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Ii. Molecular Architecture and Isomeric Considerations of Doxacurium Chloride
Structural Classification: Bisbenzyltetrahydroisoquinolinium Agent
Doxacurium (B1220649) chloride belongs to the class of non-depolarizing neuromuscular blocking agents known as bisbenzyltetrahydroisoquinolinium compounds. wikipedia.orgoup.com This classification denotes that the molecule is composed of two benzyltetrahydroisoquinolinium units. wikipedia.orgoup.com This structural family also includes other neuromuscular blockers like atracurium (B1203153), cisatracurium (B1209417), and mivacurium (B34715). wikipedia.orgwikipedia.orgosdd.netmedkoo.com The term "bis" indicates the presence of two identical benzyltetrahydroisoquinolinium moieties, which are large, complex, and rigid structures. wikipedia.org In doxacurium, these two units are symmetrically arranged. wikipedia.org The presence of twelve methoxy (B1213986) (-OCH3) groups across these two units contributes to its high potency. oup.comwikipedia.org
The classification is often abbreviated to bbTHIQ. It is important to distinguish this from the erroneous term "benzylisoquinolines," as the tetrahydroisoquinolinium core is the accurate chemical description. wikipedia.orgwikipedia.org Doxacurium was developed as a second-generation agent within this class, synthesized in 1980 as part of research aimed at creating neuromuscular blockers with specific activity profiles. wikipedia.org
| Structural Feature | Description |
|---|---|
| Core Structure | Benzyltetrahydroisoquinolinium |
| Molecular Classification | Bisbenzyltetrahydroisoquinolinium (Symmetrical Dimer) |
| Key Functional Groups | Quaternary Ammonium (B1175870), Methoxy Groups, Ester Linkage |
Stereochemical Aspects and Isomeric Forms
The molecular structure of doxacurium chloride is notable for its stereochemical complexity, possessing multiple chiral centers. chemicalbook.com This gives rise to the potential for several stereoisomers. However, the commercial formulation of doxacurium chloride is not a single stereoisomer but a specific mixture of three stereoisomers. chemicalbook.comfda.govchemicalbook.com
The pharmacologically active form of doxacurium chloride consists exclusively of isomers with a trans configuration at the 1 and 2 positions of both tetrahydroisoquinolinium rings. ebi.ac.ukebi.ac.uk This specific spatial arrangement of the substituents on the chiral carbons of the isoquinolinium ring system is crucial for its activity. chemicalbook.com Doxacurium chloride is a mixture of three such trans, trans stereoisomers. chemicalbook.comfda.govchemicalbook.com Out of ten possible stereoisomers (four d,l pairs and two meso forms), only the three all-trans configuration isomers are considered active. chemicalbook.comchemicalbook.com This stereospecificity highlights the importance of the three-dimensional shape of the molecule for its interaction with the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction.
The three trans, trans stereoisomers that constitute doxacurium chloride are composed of one meso compound and one pair of enantiomers (a dl pair). chemicalbook.comfda.govchemicalbook.com
The Meso Form: This isomer is internally symmetrical and is therefore achiral, despite having chiral centers. Its configuration is designated as (1R,1′S,2S,2′R). chemicalbook.comfda.govchemicalbook.com The meso form is the predominant isomer in the commercially available product.
The Enantiomeric Pair: These are two non-superimposable mirror-image isomers. youtube.commasterorganicchemistry.comyoutube.com They constitute the dl (or racemic) pair of the mixture. chemicalbook.comfda.govchemicalbook.com Their specific configurations are:
(1R,1′R,2S,2′S)
(1S,1′S,2R,2′R)
Therefore, doxacurium chloride is a defined mixture of these three specific stereoisomers. ebi.ac.ukebi.ac.uk
| Isomer Type | Specific Configuration | Chirality |
|---|---|---|
| Meso Form | (1R,1′S,2S,2′R) | Achiral |
| Enantiomeric Pair (dl pair) | (1R,1′R,2S,2′S) | Chiral |
| (1S,1′S,2R,2′R) | Chiral |
Connecting Moiety: The Succinate (B1194679) Diester Linkage in Doxacurium Chloride
The two benzyltetrahydroisoquinolinium units of doxacurium are linked together by a connecting chain. oup.com This linker is a succinate diester, meaning it is a diester of succinic acid. wikipedia.orgoup.com The full chemical name, 2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride, clearly identifies this butanedioate (succinate) linkage. ontosight.ai This symmetrical structure results from the esterification of two hydroxypropyl-substituted benzyltetrahydroisoquinolinium molecules with succinic acid. wikipedia.orgchemicalbook.com
Iii. Mechanistic Elucidation of Neuromuscular Blockade by Doxacurium Chloride
Competitive Antagonism at Cholinergic Receptors
The neuromuscular blockade induced by doxacurium (B1220649) chloride is a result of its competitive antagonism of acetylcholine (B1216132) (ACh) at nicotinic receptors. drugbank.comfda.govwikipedia.orgncats.ioncats.ioontosight.aihmdb.ca This competitive binding prevents the endogenous neurotransmitter, ACh, from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction.
Doxacurium chloride directly competes with acetylcholine for binding sites on the muscle-type nicotinic acetylcholine receptors located on the motor end-plate of the neuromuscular junction. drugbank.comfda.govwikipedia.orgncats.ioncats.iohmdb.caebi.ac.uk These receptors are pentameric ligand-gated ion channels. washington.eduaneskey.com By binding to these receptors without activating them, doxacurium chloride effectively blocks the ion channel from opening in response to acetylcholine. drugbank.comhmdb.ca This antagonism prevents the influx of sodium ions that is necessary to generate an end-plate potential and subsequently trigger a muscle action potential. aneskey.com
As a non-depolarizing agent, doxacurium chloride causes muscle relaxation without initial muscle fasciculations. wikipedia.orgmedchemexpress.commedchemexpress.commedchemexpress.comnih.gov This is in contrast to depolarizing agents like succinylcholine (B1214915), which initially mimic acetylcholine and cause depolarization before leading to a block. The bulky bis-quaternary benzylisoquinolinium structure of doxacurium chloride contributes to its non-depolarizing mechanism. wikipedia.orgnih.gov The blockade of neuromuscular transmission is dose-dependent, and the extent of the block can be monitored by observing the twitch response to nerve stimulation. fda.govnih.gov
Receptor Subtype Selectivity and Binding Kinetics in In Vitro and Preclinical Models
The pharmacological profile of doxacurium chloride is further defined by its selectivity for different cholinergic receptor subtypes and its binding kinetics.
Doxacurium chloride is also recognized as an antagonist of the muscarinic acetylcholine receptor M2. drugbank.comhmdb.camedkoo.com The M2 receptors are G-protein coupled receptors involved in various physiological processes, including the regulation of heart rate. nih.govresearchgate.net The antagonistic activity of doxacurium at M2 receptors is a notable aspect of its pharmacology. drugbank.commedkoo.com Preclinical studies in mice lacking M2 receptors have demonstrated the critical role of this receptor subtype in mediating vagally induced bradycardia. researchgate.net
Molecular Basis of Reversal of Doxacurium Chloride-Induced Neuromuscular Blockade
The neuromuscular blockade induced by doxacurium chloride is reversible. nih.govnih.gov The primary mechanism for reversal involves the administration of acetylcholinesterase inhibitors, such as neostigmine (B1678181) or edrophonium (B1671111). drugbank.comfda.govncats.iohmdb.canih.gov These agents increase the concentration of acetylcholine in the synaptic cleft by inhibiting its breakdown by the enzyme acetylcholinesterase. silae.it
The elevated levels of acetylcholine can then more effectively compete with doxacurium chloride for the binding sites on the nicotinic receptors, leading to the restoration of neuromuscular transmission. drugbank.comhmdb.ca The effectiveness of the reversal is dependent on the depth of the neuromuscular block at the time of administration of the reversal agent; a more profound block requires more time and potentially higher doses of the anticholinesterase for full recovery. drugbank.comfda.govdrugs.com Spontaneous recovery from the blockade can also occur as doxacurium chloride is eliminated from the body, but this can be a prolonged process. fda.govdrugs.com
Interactive Data Table: Receptor Interactions of Doxacurium Chloride
| Receptor Target | Action | Organism |
| Neuronal acetylcholine receptor subunit alpha-2 | Antagonist | Humans |
| Muscarinic acetylcholine receptor M2 | Antagonist | Humans |
| Muscle-type nicotinic acetylcholine receptor | Antagonist | Humans |
Interactive Data Table: Reversal Agents for Doxacurium Chloride Blockade
| Reversal Agent | Mechanism of Action |
| Neostigmine | Acetylcholinesterase Inhibitor |
| Edrophonium | Acetylcholinesterase Inhibitor |
Antagonism by Acetylcholinesterase Inhibitors
The neuromuscular blockade induced by doxacurium chloride can be effectively reversed by administering acetylcholinesterase inhibitors, such as neostigmine and edrophonium. nih.govcambridge.org These agents work by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine (ACh) at the neuromuscular junction. drugbank.com This inhibition leads to an increased concentration of ACh in the synaptic cleft, allowing ACh to outcompete doxacurium chloride for binding sites on the postsynaptic nicotinic receptors and thereby restore muscle function. drugbank.comdrugbank.com
The effectiveness of these reversal agents is influenced by the depth of the neuromuscular block at the time of administration. A more profound blockade requires a longer time and a greater dose of the anticholinesterase agent to achieve recovery. drugbank.comfda.gov Clinical studies have demonstrated that while both neostigmine and edrophonium are effective in antagonizing a doxacurium-induced blockade, their characteristics differ. Neostigmine provides a satisfactory antagonism of the block. nih.govnih.gov In contrast, edrophonium has a faster onset of action, but the reversal may not be complete, especially with deeper levels of blockade. nih.gov The choice of antagonist can depend on the specific clinical requirements, with neostigmine often favored for reversing more intense blockades. cambridge.orgdroracle.ai To counteract the cholinergic side effects of these inhibitors, an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) is often co-administered. nih.govfda.gov
| Acetylcholinesterase Inhibitor | Primary Mechanism | Key Clinical Characteristics |
|---|---|---|
| Neostigmine | Reversible inhibition of acetylcholinesterase, indirectly stimulating both nicotinic and muscarinic receptors by increasing available acetylcholine. drugbank.com | Slower onset of action with a longer duration; considered effective for satisfactory reversal of doxacurium blockade. nih.govdroracle.ai |
| Edrophonium | Reversible inhibition of acetylcholinesterase, leading to an increase in acetylcholine at the neuromuscular junction. | Characterized by a more rapid onset of action but may provide incomplete antagonism of a deep block. nih.govdroracle.ai |
| Pyridostigmine | Reversible inhibition of acetylcholinesterase, similar to neostigmine. cambridge.org | Less commonly used for reversal compared to neostigmine and edrophonium. cambridge.org |
Molecular Dynamics of Reversibility
The reversibility of the neuromuscular blockade by doxacurium chloride is fundamentally a process of competitive antagonism at the molecular level. drugbank.comunict.it Doxacurium, a benzylisoquinolinium compound, acts as a competitive antagonist to acetylcholine at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction. drugbank.commedicalistes.fr The binding is non-covalent, and an equilibrium exists between doxacurium molecules binding to and dissociating from the receptors.
The introduction of an acetylcholinesterase inhibitor alters this dynamic equilibrium. By increasing the concentration of acetylcholine, the endogenous agonist, the probability of ACh binding to the receptors increases. drugbank.comwikipedia.org This mass action effect facilitates the displacement of doxacurium molecules from the nAChR binding sites, shifting the equilibrium toward receptor activation by ACh and the restoration of neuromuscular transmission. drugbank.com
The molecular structure of doxacurium is a key determinant of its binding affinity and dissociation kinetics. As a bis-quaternary diester, its structure allows it to bind to the two alpha-subunits of the nAChR. nih.govwashington.edu The reversal process is not instantaneous and is dependent on several factors, including the plasma clearance rate of doxacurium, the dose of the acetylcholinesterase inhibitor administered, and the depth of the blockade when reversal is initiated. cambridge.org Molecular dynamics simulations have become a valuable tool for exploring the conformational changes that occur at the nAChR binding site during agonist and antagonist binding, providing insight into the transient states that govern receptor activation and blockade. elifesciences.orgnih.gov
| Factor | Influence on Reversibility | Molecular Basis |
|---|---|---|
| Acetylcholine Concentration | Higher concentrations facilitate more rapid and complete reversal. | Increased ACh competitively displaces doxacurium from nAChR binding sites due to mass action. drugbank.com |
| Depth of Blockade | Deeper blockade requires higher doses of reversal agents and longer recovery times. fda.gov | A larger fraction of receptors are occupied by doxacurium, requiring a greater and more sustained increase in ACh concentration for displacement. cambridge.org |
| Doxacurium Dissociation Rate | The intrinsic rate at which doxacurium unbinds from the receptor influences the speed of spontaneous and pharmacologic reversal. | This kinetic parameter is a property of the specific drug-receptor interaction. A faster "off-rate" allows ACh to reclaim receptors more quickly once doxacurium begins to clear from the synapse. |
| Receptor Binding Affinity | Doxacurium's high affinity for the nAChR contributes to its potency and long duration of action. oup.com | Strong non-covalent interactions (e.g., ionic, hydrogen bonds, van der Waals forces) between doxacurium and the receptor necessitate a significant competitive challenge from increased ACh levels to achieve reversal. |
Iv. Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Doxacurium Chloride
Absorption and Distribution Studies in Preclinical Models
The distribution of doxacurium (B1220649) chloride is a key determinant of its onset and duration of action. As a quaternary ammonium (B1175870) compound, its high polarity and large molecular weight influence its movement across biological membranes.
Volume of Distribution Across Animal Species (e.g., Rat, Cat, Dog, Monkey)
Interactive Data Table: Volume of Distribution of Doxacurium Chloride in Humans
Below is a representation of the volume of distribution data in human populations, which serves as a proxy for understanding its likely distribution characteristics in preclinical models.
| Patient Population | Volume of Distribution at Steady State (L/kg) |
| Healthy Young Adult Patients | 0.22 (0.11-0.43) |
| Kidney Transplant Patients | 0.27 (0.17-0.55) |
| Liver Transplant Patients | 0.29 (0.17-0.35) |
Note: Data derived from human studies. fda.gov
Plasma Protein Binding in Preclinical Systems
The extent of plasma protein binding can significantly affect the availability of a drug to exert its pharmacological effect and to be eliminated. For doxacurium chloride, plasma protein binding is relatively low. In human plasma, it is approximately 30%. fda.govrxlist.comdrugs.com This low level of binding means that a substantial fraction of the drug in the bloodstream is free and pharmacologically active. While specific percentages for preclinical animal models are not detailed, it is a general observation that compounds often show slight variations in binding across species, though they tend to be more bound to human plasma proteins than to those of preclinical species like rats and dogs. rsc.org Given the consistency of other pharmacokinetic parameters, the protein binding in animal models is likely to be in a similar low range.
Biotransformation Pathways and Metabolic Stability of Doxacurium Chloride
The metabolic fate of a neuromuscular blocking agent is a critical factor in its duration of action and potential for accumulation.
Evidence for Minimal Metabolism in Biological Systems
Doxacurium chloride is characterized by its remarkable metabolic stability. nih.gov It is not significantly metabolized in the body. fda.govrxlist.comdrugbank.com In vitro studies using fresh human plasma have shown that doxacurium is not metabolized. fda.govdrugs.com This stability is attributed to its chemical structure; although it is a bis-quaternary benzylisoquinolinium diester, it is minimally hydrolyzed by human plasma cholinesterase. nih.govoup.commedkoo.com Furthermore, it is not degraded by Hofmann elimination, a chemical degradation process that contributes to the clearance of other benzylisoquinolinium agents like atracurium (B1203153) and cisatracurium (B1209417). tums.ac.ir Preclinical in vivo studies in rats, cats, and dogs corroborate these findings, indicating that the administered dose is recovered as the unchanged parent drug. fda.gov
Comparative Metabolic Fates with Other Neuromuscular Blocking Agents
The metabolic profile of doxacurium chloride distinguishes it from many other neuromuscular blocking agents.
Comparison with Benzylisoquinoliniums:
Atracurium and Cisatracurium: Unlike doxacurium, atracurium and its isomer cisatracurium undergo significant metabolism. Their clearance is primarily through Hofmann elimination (a non-enzymatic chemical breakdown) and ester hydrolysis by non-specific plasma esterases. tums.ac.irdrugbank.com This provides an organ-independent pathway of elimination.
Mivacurium (B34715): Mivacurium is also a benzylisoquinolinium but is designed for rapid hydrolysis by plasma cholinesterase, the same enzyme that metabolizes succinylcholine (B1214915), resulting in a short duration of action. oup.comwashington.edu Doxacurium's resistance to this enzymatic hydrolysis is a key difference. oup.com
Comparison with Aminosteroids:
Pancuronium (B99182) and Vecuronium (B1682833): These aminosteroid (B1218566) agents undergo some degree of hepatic metabolism. Pancuronium is deacetylated to less active metabolites, and vecuronium also undergoes deacetylation in the liver. washington.edu
Rocuronium: Rocuronium, another aminosteroid, is primarily excreted unchanged in the bile and urine, showing limited metabolism. tums.ac.ir
Doxacurium's lack of significant metabolism places it in a category with other agents that are primarily cleared by renal and biliary excretion of the parent drug. tums.ac.iroup.com
Elimination and Excretion Pathways in Preclinical Models
Consistent with its lack of metabolism, the elimination of doxacurium chloride from the body occurs through the excretion of the unchanged drug. Preclinical studies in rats, cats, and dogs have demonstrated that the entire administered dose is recovered as the parent drug in the urine and bile. fda.gov This dual pathway of renal and biliary excretion is a key feature of its disposition. tums.ac.irnih.gov Data from human studies align with these preclinical findings, showing that the major elimination pathway is the excretion of unchanged doxacurium in urine and bile. fda.govrxlist.comdrugs.comdrugbank.com High concentrations of the drug have been found in bile shortly after administration, confirming the significance of the biliary route. fda.govrxlist.comdrugs.com
Interactive Data Table: Elimination Characteristics of Doxacurium Chloride
| Characteristic | Finding | Species |
| Primary Elimination Route | Excretion of unchanged drug | Rat, Cat, Dog, Human fda.gov |
| Metabolic Stability | Not metabolized in vitro in human plasma | Human fda.govdrugs.com |
| Excretion Pathways | Urine and Bile | Rat, Cat, Dog, Human fda.govdrugs.com |
| Hydrolysis by Plasma Cholinesterase | Minimal | Human nih.govoup.com |
| Hofmann Elimination | Does not occur | N/A tums.ac.ir |
Renal Clearance Mechanisms of Doxacurium Chloride
Doxacurium chloride is known to be excreted by the kidneys. drugs.comresearchgate.net Preclinical and clinical data indicate that a major elimination pathway for the drug is the excretion of the unchanged compound in the urine. drugs.comdrugbank.com Studies in animal models, including rats, cats, and dogs, have shown that a significant portion of an administered dose is recovered as the parent drug in urine. drugs.comfda.gov This suggests that renal excretion is a primary route of elimination for doxacurium chloride.
The clearance of doxacurium can be influenced by renal function. nih.gov In a study involving normothermic and hypothermic cardiopulmonary bypass, the renal clearance of doxacurium was found to be higher in the normothermic group (1.4 mL·min⁻¹·kg⁻¹) compared to the hypothermic group (0.93 mL·min⁻¹·kg⁻¹). stopbang.ca This difference suggests that factors affecting renal blood flow and function, such as temperature, can impact the rate at which doxacurium is cleared by the kidneys. stopbang.ca The mean percentage of the dose excreted unchanged in the urine was 28.5% in the normothermic group and 24.2% in the hypothermic group. stopbang.ca
Recovery of Unchanged Doxacurium Chloride in Excreta
Preclinical studies in various animal species, including rats, cats, and dogs, have shown that doxacurium chloride is not significantly metabolized. drugs.comfda.gov The entire administered dose is recovered as the unchanged parent drug in the urine and bile of these animals. drugs.comfda.gov This lack of metabolism is a key characteristic of its pharmacokinetic profile. drugbank.com In human studies, which are consistent with the preclinical animal data, 24% to 38% of an administered dose was recovered as the parent drug in urine within 6 to 12 hours. drugs.comfda.gov
Pharmacodynamic Profiling in Preclinical Models
Potency Determination (e.g., ED95 in Animal Models) for Doxacurium Chloride
The potency of a neuromuscular blocking agent is commonly quantified by its ED95, the dose required to produce 95% suppression of the muscle twitch response. wikipedia.org Preclinical studies in various animal models, such as cats, dogs, and monkeys, have been instrumental in determining the potency of doxacurium chloride. wikipedia.org These studies have established the dose-response relationship for doxacurium, providing essential data for its clinical application. washington.edu While specific ED95 values from preclinical animal models are not detailed in the provided search results, the methodology involves dose-response studies to establish these values.
Comparative Pharmacodynamics of Doxacurium Chloride with Other Non-Depolarizing Agents
Doxacurium chloride has been compared to other non-depolarizing neuromuscular blocking agents in terms of potency and duration of action. It is approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine. drugbank.comfda.gov
In terms of onset of action, a comparison with atracurium highlights the inverse relationship between potency and onset time for some benzylisoquinolinium agents. oup.com The highly potent doxacurium has a slower time to maximal neuromuscular block compared to the less potent atracurium. oup.com Comparative studies in rabbits have shown that pancuronium produces a relatively long neuromuscular blockade with considerable variability. nih.gov In contrast, agents like cisatracurium have demonstrated a more predictable response. nih.gov While direct comparative data for doxacurium in this specific rabbit model is not available, the principle of variability in older agents like pancuronium is noted. nih.gov
Table 1: Comparative Potency of Doxacurium Chloride
| Drug | Comparative Potency |
|---|---|
| Doxacurium Chloride | Approximately 2.5 to 3 times more potent than pancuronium. drugbank.comfda.gov |
| Doxacurium Chloride | Approximately 10 to 12 times more potent than metocurine. drugbank.comfda.gov |
| Pancuronium | Reference agent. |
| Metocurine | Reference agent. |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetylcholine (B1216132) |
| Atracurium |
| Cisatracurium |
| Doxacurium chloride |
| Metocurine |
V. Structure Activity Relationships Sar and Molecular Design Principles for Doxacurium Chloride
Impact of Quaternary Ammonium (B1175870) Head Separation Distance on Doxacurium (B1220649) Chloride Activity
The distance separating the two quaternary ammonium groups is a critical determinant of neuromuscular blocking activity. japsonline.com For a molecule to effectively block the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction, its charged centers must span an optimal distance, a principle often referred to as the "10-atom rule". oup.com Research has shown that a chain of 10 to 12 atoms connecting the two nitrogen centers confers the greatest neuromuscular blocking potency. oup.comnih.gov
Doxacurium chloride adheres to this principle, possessing two quaternary ammonium heads incorporated within its bisbenzyltetrahydroisoquinolinium structure, separated by a long, flexible diester linkage. japsonline.comoup.com This structural arrangement allows the molecule to adopt the necessary conformation to effectively bind to and antagonize the acetylcholine receptors on the motor end-plate. drugbank.com The flexible nature of the connecting chain in doxacurium and other potent long-chain benzylisoquinolinium agents allows them to potentially shorten their molecular length to fit the receptor space optimally. oup.com The presence of two quaternary ammonium groups, or a "bisquaternary" structure, is considered essential for this class of neuromuscular blockers. researchgate.net
Influence of Bisbenzyltetrahydroisoquinolinium Moiety Modifications on Doxacurium Chloride Potency
The bulky and complex bisbenzyltetrahydroisoquinolinium moieties are fundamental to doxacurium's mechanism and potency. Early SAR studies confirmed that the bulky nature of this type of structure was responsible for the non-depolarizing mechanism of action. wikipedia.org
A pivotal modification in the development of this class of drugs was the partial saturation of the benzylisoquinoline ring system to form the tetrahydroisoquinoline ring. wikipedia.org This structural change led to a significant increase in molecular potency without introducing detrimental pharmacological effects. wikipedia.org Consequently, the tetrahydroisoquinolinium structure became a standard pharmacophoric element for all modern clinically used neuromuscular blockers in this class, including doxacurium. wikipedia.org
Stereoisomeric Contributions to Potency and Receptor Interaction of Doxacurium Chloride
Stereoisomerism, the spatial arrangement of atoms within a molecule, plays a crucial role in the potency and receptor interaction of neuromuscular blocking agents. oup.com In the case of doxacurium chloride, the commercial formulation is not a single chemical entity but a specific mixture of three stereoisomers. wikipedia.orgfda.gov
Table 1: Stereoisomers of Doxacurium Chloride
| Isomer Type | Specific Configuration |
|---|---|
| Meso Form | (1R, 1'S, 2S, 2'R) |
| Enantiomeric Pair | (1R, 1'R, 2S, 2'S) |
| (1S, 1'S, 2R, 2'R) |
This interactive table summarizes the three trans-trans stereoisomers present in the pharmaceutical preparation of doxacurium chloride. wikipedia.orgfda.gov
Role of the Connecting Succinate (B1194679) Chain in Doxacurium Chloride's Pharmacological Profile
Doxacurium chloride is a symmetrical diester of succinic acid, meaning the two bisbenzyltetrahydroisoquinolinium moieties are linked together by a succinate chain. oup.comwikipedia.org This linker is critical to the drug's pharmacological profile.
The chain's primary role is to provide the optimal spatial separation between the two quaternary heads, as discussed in section 5.1. oup.com However, the chemical nature of the linker is also significant. While doxacurium contains ester linkages similar to the depolarizing agent succinylcholine (B1214915), its metabolic fate is vastly different. oup.comwikipedia.org Succinylcholine is rapidly hydrolyzed by plasma cholinesterase, leading to a short duration of action. wikipedia.org In stark contrast, doxacurium is only minimally hydrolyzed by human plasma cholinesterase. nih.govnih.gov This resistance to enzymatic breakdown is a key reason for doxacurium's long duration of action. nih.gov The design choice of a succinate linker that is stable against hydrolysis distinguishes doxacurium's pharmacokinetics from other ester-containing neuromuscular blockers like mivacurium (B34715) or atracurium (B1203153), which are designed for metabolic degradation. oup.comwashington.edu
Derivation and Evolution of Doxacurium Chloride from Precursor Neuromuscular Blocking Compounds
The development of doxacurium chloride, first synthesized in 1980, was part of a broader research effort to create an ideal non-depolarizing neuromuscular blocker to replace older agents like d-tubocurarine and the depolarizing agent succinylcholine. wikipedia.org Researchers sought to engineer a compound that combined high potency and cardiovascular stability while eliminating the histamine (B1213489) release associated with tubocurarine (B1210278) and the depolarizing mechanism of succinylcholine. wikipedia.org
Doxacurium is considered a second-generation tetrahydroisoquinolinium agent. wikipedia.org Its molecular heritage can be traced back through a series of precursor compounds, reflecting a strategy of combining pharmacophoric elements from existing drugs. Doxacurium and its sister molecule, mivacurium, are descendants of laudexium (B1674549) and succinylcholine. wikipedia.org This design approach involved cross-combining structural features from a known non-depolarizing agent (laudexium) and a depolarizing agent (succinylcholine). wikipedia.org
This lineage extends even further, as laudexium itself was an earlier attempt at molecular engineering, created from a cross-combination of the prototypical non-depolarizing agent, d-tubocurarine , and the depolarizing agent, decamethonium . wikipedia.org This evolutionary path highlights a rational drug design strategy aimed at refining pharmacological properties over several generations of compounds.
Table 2: Developmental Lineage of Doxacurium Chloride
| Precursor Compound(s) | Resulting Compound | Key Characteristic |
|---|---|---|
| d-tubocurarine + Decamethonium | Laudexium | Early non-depolarizing agent |
| Laudexium + Succinylcholine | Doxacurium / Mivacurium | Potent, non-depolarizing agents with refined profiles |
This interactive table illustrates the evolution of doxacurium from precursor neuromuscular blocking agents. wikipedia.org
Vi. Synthetic Methodologies and Chemical Development of Doxacurium Chloride
Historical Synthesis Pathways for Doxacurium (B1220649) Chloride
The synthesis of doxacurium chloride emerged from a long-standing research initiative to develop superior alternatives to existing neuromuscular blocking agents like succinylcholine (B1214915) and d-tubocurarine. wikipedia.orgwikipedia.org First synthesized in 1980 by chemists at Burroughs Wellcome Co., doxacurium chloride (then known as BW A938U) was a product of structure-activity relationship studies aimed at optimizing the therapeutic profile of benzylisoquinolinium compounds. wikipedia.orgnih.gov
The developmental heritage of doxacurium stems from efforts to create potent non-depolarizing agents by combining pharmacophoric elements from the non-depolarizing drug laudexium (B1674549) and the depolarizing agent succinylcholine. wikipedia.orgwikipedia.org This line of research led to the understanding that partial saturation of the benzylisoquinoline ring to a tetrahydroisoquinoline structure significantly increased potency. wikipedia.org This finding established the 1-benzyl-tetrahydroisoquinolinium moiety as a standard building block for this class of drugs. wikipedia.org
Doxacurium chloride is chemically classified as a bisbenzyltetrahydroisoquinolinium diester. nih.gov It is a symmetrical molecule formed by linking two quaternary tetrahydroisoquinoline units through a succinic acid diester bridge. wikipedia.org The core synthetic challenge involves the multi-step preparation of the chiral tetrahydroisoquinoline precursors and their subsequent coupling. Early synthetic routes, while successful in producing the target molecule, often resulted in a mixture of stereoisomers, necessitating further purification. fda.gov The general approach involved the quaternization of a tertiary amine precursor with a bifunctional alkylating agent, in this case, a derivative of succinic acid.
Strategies for Stereoselective Synthesis of Doxacurium Chloride Isomers
Doxacurium chloride, as a pharmaceutical product, is not a single chemical entity but a specific mixture of three stereoisomers. fda.gov This complexity arises from the multiple chiral centers within the molecule. The commercial formulation consists of the trans,trans isomers: a meso compound and a pair of enantiomers (dl-pair). fda.gov Controlling the stereochemical outcome of the synthesis is therefore critical.
Table 1: Stereoisomers of Doxacurium Chloride
| Isomer Name | Configuration | Classification |
|---|---|---|
| Meso Isomer | (1R,1'S,2S,2'R) | Meso |
| Enantiomer 1 | (1R,1'R,2S,2'S) | dl-pair |
| Enantiomer 2 | (1S,1'S,2R,2'R) | dl-pair |
Source: fda.gov
Strategies to achieve the desired stereoisomeric composition fall into two main categories: stereoselective synthesis and separation of isomer mixtures.
Stereoselective Synthesis : This approach aims to control the formation of specific stereocenters during the reaction sequence. For related tetrahydroisoquinoline compounds like mivacurium (B34715) and gantacurium, methods such as asymmetric transfer hydrogenation (ATH) using chiral catalysts (e.g., Noyori's catalysts) have been employed to create enantiomerically enriched precursors. researchgate.netresearchgate.net This involves the reduction of a prochiral imine to a chiral amine, establishing the desired stereochemistry early in the synthetic pathway. researchgate.netresearchgate.net While specific applications of these advanced catalytic methods directly to doxacurium's initial development are not extensively detailed in available literature, they represent the state-of-the-art for synthesizing chiral tetrahydroisoquinolines.
Chromatographic Separation : Historically and practically, a common strategy involves the synthesis of a mixture of isomers followed by purification to isolate the desired components. A patented process describes the chromatographic purification of isomer mixtures for several neuromuscular blocking agents, including doxacurium chloride. google.com This method utilizes silica (B1680970) that has been modified by treatment with a tertiary amine or a quaternary ammonium (B1175870) compound. google.com This specialized chromatography allows for the separation of the closely related stereoisomers, enabling the production of the specific trans,trans mixture required for the final drug product with high purity. google.com
Chemical Development and Process Optimization for Doxacurium Chloride
The transition from a laboratory-scale synthesis to a robust manufacturing process involves significant chemical development and optimization. The primary goals are to improve yield, ensure high purity, and maintain consistency between batches.
A key aspect of process optimization for doxacurium chloride is the management of impurities and degradation products. researchgate.net The ester linkages in the doxacurium molecule are susceptible to hydrolysis, and the quaternary ammonium structure can also undergo degradation. oup.com Process development focuses on identifying and controlling reaction conditions (e.g., pH, temperature) to minimize the formation of these byproducts.
The development of sophisticated analytical techniques has been crucial for process optimization. High-performance liquid chromatography (HPLC) methods were specifically developed to analyze doxacurium and its various isomers and breakdown products. oup.com These analytical tools are essential for in-process control, allowing chemists to monitor the reaction's progress and the purity of intermediates, as well as for the final quality control of the drug substance.
Furthermore, optimization efforts include refining the purification stages. The chromatographic separation of stereoisomers is a critical unit operation that has been a subject of process improvement. google.com Optimization of the stationary phase, mobile phase composition, and loading conditions is performed to maximize throughput and purity while minimizing solvent consumption and cost, ensuring the final product consistently meets the stringent specifications required for pharmaceutical use. google.comgoogleapis.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Doxacurium chloride |
| Succinylcholine |
| d-tubocurarine |
| Laudexium |
| Mivacurium chloride |
Vii. Advanced Research Methodologies and Future Directions in Doxacurium Chloride Studies
In Vitro Receptor Binding and Ion Channel Interaction Studies
Doxacurium (B1220649) chloride is a long-acting, non-depolarizing neuromuscular blocking agent. hres.cadrugbank.com Its primary mechanism of action involves antagonizing the neurotransmitter action of acetylcholine (B1216132). hres.camedchemexpress.com This is achieved through competitive binding with cholinergic receptor sites located on the motor end-plate of the neuromuscular junction. drugbank.comrxlist.com As a bis-quaternary benzylisoquinolinium diester, its bulky structure facilitates this non-depolarizing mechanism of action. wikipedia.orgnih.gov
In vitro studies and pharmacodynamic data have identified its principal targets. Doxacurium chloride acts as an antagonist at the neuronal acetylcholine receptor subunit alpha-2 and the muscarinic acetylcholine receptor M2. drugbank.com The binding is competitive, meaning doxacurium chloride and acetylcholine vie for the same receptor sites; this antagonism can be inhibited and the neuromuscular block reversed by acetylcholinesterase inhibitors like neostigmine (B1678181), which increase the concentration of acetylcholine at the junction. hres.carxlist.com Plasma protein binding for doxacurium chloride is approximately 30% in human plasma. hres.carxlist.com
| Receptor Target | Interaction Type | Organism | Reference |
|---|---|---|---|
| Neuronal acetylcholine receptor subunit alpha-2 | Antagonist | Humans | drugbank.com |
| Muscarinic acetylcholine receptor M2 | Antagonist | Humans | drugbank.com |
| Cholinergic Receptors (Motor End-Plate) | Competitive Antagonist | Humans | hres.cadrugbank.comrxlist.com |
The functional consequences of receptor binding by compounds like doxacurium chloride are investigated using electrophysiological techniques. Automated patch-clamp electrophysiology is a key methodology for studying how drugs modulate ion channel function. frontiersin.org This technique allows for the precise measurement of ion currents flowing through channels in cell membranes, providing insights into the mechanism of action of channel inhibitors. frontiersin.orgqmul.ac.uk
For doxacurium chloride, electrophysiological assessments would focus on its effects on the nicotinic acetylcholine receptor, which is a ligand-gated ion channel. By applying patch-clamp techniques to cells expressing these receptors, researchers can characterize changes in channel conductance, open probability, and gating kinetics in the presence of the compound. Such studies can quantify the potency and dynamics of the channel block, revealing whether the inhibition is state-dependent (e.g., acting on resting, open, or inactivated states of the channel). frontiersin.org This level of detail is crucial for understanding the molecular basis of neuromuscular blockade and for predicting the compound's effects at the physiological level. frontiersin.org Advanced applications of these techniques can help explain the relationship between the biophysical properties of channel inhibition and the resulting physiological outcomes. frontiersin.org
Molecular Modeling and Computational Simulations of Doxacurium Chloride
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the study of doxacurium chloride, ligand-receptor docking analyses are employed to investigate its interaction with the nicotinic acetylcholine receptor at an atomic level. These simulations place the doxacurium chloride molecule into the three-dimensional structure of the receptor's binding site.
The process involves using scoring functions to estimate the binding affinity for different poses, with the most energetically favorable poses considered the most likely binding modes. mdpi.com For doxacurium chloride, this analysis can help identify the key amino acid residues within the receptor that form hydrogen bonds, van der Waals forces, or electrostatic interactions with the ligand. This provides a structural hypothesis for its antagonist activity, explaining why it binds effectively and prevents the endogenous ligand, acetylcholine, from activating the receptor. Validating the docking method is a critical first step, often involving the use of known active and decoy ligands to ensure the model can accurately distinguish between binders and non-binders. mdpi.com
The biological activity of a molecule like doxacurium chloride is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy conformations that the molecule can adopt. Given the flexible linker region in doxacurium's diester structure, it can exist in multiple shapes. Understanding these preferred conformations is essential, as only specific ones may fit optimally into the receptor's binding pocket.
Furthermore, molecular dynamics (MD) simulations can be used to study the conformational dynamics of doxacurium chloride over time. These simulations model the movement of every atom in the molecule and its surrounding environment (e.g., water), providing a view of how the molecule behaves, flexes, and changes shape. When combined with a model of the target receptor, MD simulations can reveal the dynamic process of binding, showing how the ligand and receptor might adjust their conformations to achieve an optimal fit—a concept known as "induced fit." This provides a more realistic and detailed picture of the binding event than static docking alone.
Analytical Method Development and Validation for Doxacurium Chloride Research Applications
To ensure accurate and reliable quantification of doxacurium chloride in research settings, the development and validation of analytical methods are essential. unodc.org A common technique for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). impactfactor.orgresearchgate.net The development of such a method for doxacurium chloride would involve optimizing several chromatographic parameters, including the choice of a suitable column (e.g., a C18 column), the composition of the mobile phase, the flow rate, and the detection wavelength. impactfactor.org
Once a method is developed, it must be validated according to established guidelines to ensure its performance is suitable for its intended purpose. unodc.org Validation confirms that the method is reliable, reproducible, and accurate for the analysis of doxacurium chloride. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD). impactfactor.org
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. impactfactor.org
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. impactfactor.org
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | Ensures the signal is from the compound of interest without interference. | No interfering peaks at the retention time of the analyte. |
| Linearity | Demonstrates a proportional relationship between concentration and instrument response. | Correlation coefficient (R²) ≥ 0.999. impactfactor.org |
| Precision | Measures the repeatability of the method. | Relative Standard Deviation (%RSD) typically < 2%. impactfactor.org |
| Accuracy | Measures how close the measured value is to the true value. | Percent recovery typically within 98-102%. impactfactor.org |
| LOD / LOQ | Defines the lower limits of detection and reliable quantification. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Assesses the method's reliability with minor procedural changes. | %RSD remains within acceptable limits after small variations. |
Chromatographic and Spectroscopic Techniques for Doxacurium Chloride Analysis
The precise and sensitive analysis of doxacurium chloride in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and forensic investigations. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have emerged as the primary analytical techniques for the determination of doxacurium chloride.
Early methods for the analysis of doxacurium in plasma, urine, and bile utilized solid-phase extraction for sample preparation, followed by reversed-phase HPLC with ultraviolet (UV) detection at 210 nm. A typical mobile phase consists of a mixture of potassium phosphate buffer and acetonitrile. This method demonstrated a lower limit of quantitation of 10 ng/mL in biological fluids.
More recent and advanced methodologies have employed LC-MS/MS, which offers superior sensitivity and specificity. This technique is particularly valuable for detecting the compound and its breakdown products in postmortem specimens. In these methods, solid-phase extraction is also a common sample preparation step. The chromatographic separation is often achieved on a reversed-phase column with a mobile phase containing acetonitrile and water with a modifying agent like methanesulfonic acid. Detection is performed using a mass spectrometer with electrospray ionization (ESI) in the positive ion mode. The monitoring of specific precursor and product ion transitions allows for highly selective and sensitive quantification. For instance, the pseudomolecular ion for doxacurium (m/z 517) can be monitored as the precursor ion.
Spectroscopic techniques, while not typically used for primary quantification in complex biological samples, play a role in the structural elucidation and identification of doxacurium chloride and its related substances. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy would be instrumental in confirming the chemical structure of the synthesized molecule and identifying impurities during the manufacturing process.
Interactive Data Table: Chromatographic Conditions for Doxacurium Chloride Analysis
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Sample Preparation | Solid-Phase Extraction (C1 bonded phase) | Solid-Phase Extraction |
| Column | 15 cm Reversed-Phase (C1) | Lichrosphere 60 RP-Select B (15 cm x 5 µm x 2.1 mm) |
| Mobile Phase | 0.05 M Monobasic Potassium Phosphate-Acetonitrile (30:70, v/v) | 40% Acetonitrile/60% Water/0.025% Methanesulfonic Acid |
| Flow Rate | Not specified | 0.3 mL/min |
| Detection | UV at 210 nm | Electrospray Ionization (ESI) Mass Spectrometry |
| Lower Limit of Quantitation | 10 ng/mL | Not specified |
Methodologies for Isomer Separation and Quantification of Doxacurium Chloride
Doxacurium chloride is a symmetrical molecule, and its pharmaceutical formulation consists of three trans-trans stereoisomers: a meso compound (R,S-S,R-doxacurium) and a pair of enantiomers (R,S-R,S-doxacurium and S,R-S,R-doxacurium) wikipedia.org. The separation and quantification of these individual isomers are important for understanding their respective pharmacological and toxicological profiles. While specific studies detailing the separation of doxacurium chloride isomers are not prevalent in the public domain, established principles of chiral separation using HPLC and capillary electrophoresis (CE) are applicable.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation:
Chiral HPLC is a powerful technique for the separation of stereoisomers. This is typically achieved by using a chiral stationary phase (CSP). The selection of the appropriate CSP is critical and is based on the structural characteristics of the isomers. For a molecule like doxacurium chloride, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs could be effective.
The separation mechanism relies on the differential interactions between the isomers and the chiral selector of the CSP, leading to different retention times. The mobile phase, typically a mixture of a nonpolar organic solvent (like hexane or heptane) and a more polar alcohol (like isopropanol or ethanol), is optimized to achieve the best resolution. Detection would likely be performed using UV spectroscopy.
Capillary Electrophoresis (CE) for Isomer Separation:
Capillary electrophoresis offers another high-resolution approach for separating chiral compounds. In CE, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors due to their ability to form inclusion complexes with the enantiomers to varying extents. The differential stability of these diastereomeric complexes results in different electrophoretic mobilities, allowing for their separation. The separation can be optimized by adjusting the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage.
The quantification of the separated isomers would be achieved by integrating the peak areas from the chromatogram or electropherogram and comparing them to calibration curves generated from reference standards of the purified isomers, if available.
Comparative Preclinical Pharmacology of Doxacurium Chloride with Emerging Neuromuscular Blocking Agents
Assessment in Diverse Animal Models
The preclinical pharmacological profile of doxacurium chloride has been characterized in various animal models to determine its potency, onset and duration of action, and hemodynamic stability before its introduction into clinical practice.
In isoflurane-anesthetized dogs, the neuromuscular effects of doxacurium chloride have been quantified using mechanomyography to measure the evoked twitch response of the paw following train-of-four stimulation of the superficial peroneal nerve. In this model, the effective dose (ED) required to produce 50% (ED50) and 90% (ED90) twitch depression was determined, providing key information about its potency rxlist.com. These studies revealed that doxacurium is a long-acting neuromuscular blocking agent with a slow onset of action in this species rxlist.com.
Preclinical studies in cats and monkeys have also been conducted. In these species, doxacurium was found to have a duration of action that is two to three times that of d-tubocurarine and two to five times that of atracurium (B1203153). The blockade was characteristic of a nondepolarizing agent, as evidenced by partial tetanic fade, post-tetanic potentiation, and antagonism by acetylcholinesterase inhibitors. Importantly, these studies in animals did not show evidence of cumulative effects with repeated dosing. Furthermore, examinations of the autonomic nervous system in anesthetized cats indicated a lack of significant vagolytic or sympathomimetic effects.
Interactive Data Table: Preclinical Neuromuscular Blocking Effects of Doxacurium Chloride in Dogs
| Parameter | Value |
| Animal Model | Isoflurane-anesthetized dogs |
| ED50 | 2.1 µg/kg |
| ED90 | 3.5 µg/kg |
| Onset of Action | Slow |
| Duration of Action | Long-acting |
Differentiation from Novel Depolarizing and Non-Depolarizing Agents
Doxacurium chloride can be differentiated from emerging neuromuscular blocking agents based on its distinct pharmacokinetic and pharmacodynamic profile.
Comparison with Intermediate-Acting Non-Depolarizing Agents (e.g., Rocuronium, Cisatracurium):
Preclinical and clinical studies have shown that rocuronium, a steroidal non-depolarizing agent, has a much more rapid onset of action compared to doxacurium. This makes rocuronium more suitable for rapid sequence intubation. Cisatracurium (B1209417), a benzylisoquinolinium compound like doxacurium, has an intermediate duration of action. Doxacurium is a long-acting agent, which differentiates it from these more commonly used intermediate-acting drugs. While doxacurium is noted for its cardiovascular stability, newer agents like cisatracurium also have a favorable hemodynamic profile with minimal histamine (B1213489) release.
Comparison with Short-Acting Non-Depolarizing Agents (e.g., Mivacurium):
Mivacurium (B34715) is a short-acting non-depolarizing neuromuscular blocker that is metabolized by plasma cholinesterase. Its duration of action is significantly shorter than that of doxacurium. The primary advantage of doxacurium over mivacurium is its superior cardiovascular stability and lack of histamine release, even with rapid bolus administration wikipedia.org.
Comparison with Depolarizing Agents (e.g., Succinylcholine):
Succinylcholine (B1214915) is a depolarizing neuromuscular blocking agent with a very rapid onset and ultrashort duration of action. Doxacurium, as a non-depolarizing agent, has a fundamentally different mechanism of action, a much slower onset, and a significantly longer duration of action. The use of doxacurium avoids the fasciculations and potential for hyperkalemia associated with succinylcholine.
Investigation of Drug-Drug Interactions Involving Doxacurium Chloride at a Mechanistic Level (Preclinical Focus)
The potential for drug-drug interactions with doxacurium chloride has been primarily investigated from a clinical perspective, but the underlying mechanisms can be inferred from preclinical pharmacological principles and in vitro studies. Doxacurium is not significantly metabolized and is primarily eliminated unchanged in the urine and bile drugbank.com. Therefore, interactions are more likely to be pharmacodynamic (at the neuromuscular junction) or related to alterations in its excretion.
Pharmacodynamic Interactions:
Inhaled Anesthetics: Preclinical studies would investigate the potentiation of neuromuscular blockade by inhaled anesthetics such as isoflurane, enflurane, and halothane. At a mechanistic level, these agents are thought to enhance the effects of non-depolarizing muscle relaxants by actions at both the prejunctional and postjunctional levels of the neuromuscular junction. They may decrease the sensitivity of the postjunctional membrane to depolarization and increase skeletal muscle blood flow, leading to a greater delivery of the neuromuscular blocker to the motor endplate.
Antibiotics: Certain antibiotics, particularly aminoglycosides and polymyxins, are known to have neuromuscular blocking properties themselves. Preclinical in vitro preparations, such as the phrenic nerve-hemidiaphragm preparation in rats, could be used to investigate the synergistic effects of these antibiotics with doxacurium. The mechanism is believed to involve the inhibition of acetylcholine release from the presynaptic nerve terminal.
Local Anesthetics and Antiarrhythmics: Drugs like procainamide and quinidine can also potentiate neuromuscular blockade. Preclinical models would likely show that these drugs stabilize the postjunctional membrane, making it less responsive to acetylcholine.
Pharmacokinetic Interactions:
Drugs Affecting Renal and Biliary Excretion: Since doxacurium is eliminated via the kidneys and bile, preclinical studies in animal models with induced renal or hepatic impairment would be crucial to understand the impact on its pharmacokinetics. Drugs that compete for the same renal or biliary transporters could potentially alter the clearance of doxacurium, although specific transporters involved have not been extensively characterized.
Anticonvulsants: The observation that phenytoin and carbamazepine can shorten the duration of action of non-depolarizing neuromuscular blockers suggests a potential for induction of hepatic enzymes or transporters involved in the minor elimination pathways or an upregulation of acetylcholine receptors at the neuromuscular junction. Preclinical studies could explore these potential mechanisms.
Interactive Data Table: Potential Mechanistic Basis of Doxacurium Chloride Drug Interactions (Preclinical Perspective)
| Interacting Drug Class | Potential Preclinical Mechanism | Likely Outcome |
| Inhaled Anesthetics | Decreased postjunctional sensitivity to acetylcholine, increased muscle blood flow | Potentiation of neuromuscular blockade |
| Aminoglycoside Antibiotics | Inhibition of presynaptic acetylcholine release | Synergistic neuromuscular blockade |
| Local Anesthetics | Stabilization of the postjunctional membrane | Potentiation of neuromuscular blockade |
| Anticonvulsants (Phenytoin, Carbamazepine) | Upregulation of acetylcholine receptors or induction of minor elimination pathways | Shortened duration of neuromuscular blockade |
Q & A
Basic Research Questions
Q. How is the ED50 of doxacurium chloride determined under different anesthetic regimens, and what methodological considerations are critical for accurate quantification?
- Answer : The ED50 (median effective dose) is determined using cumulative dose-response curves, where incremental doses (e.g., 5 µg/kg) are administered until ≥95% neuromuscular blockade is achieved. Studies employ mechanomyography or accelerometry to monitor thumb adduction force post-ulnar nerve stimulation. Key considerations include:
- Standardizing anesthetic protocols (e.g., nitrous oxide with opioids vs. volatile agents like isoflurane) .
- Adjusting for potentiation effects; volatile anesthetics reduce ED50 by 20–43% compared to balanced anesthesia .
- Using non-linear regression to model log-probit dose-response relationships .
Q. What experimental design principles ensure reproducibility when comparing single-dose vs. cumulative administration of doxacurium chloride?
- Answer :
- Randomization : Assign patients to single-dose (e.g., 2×ED50) or cumulative dosing arms to minimize bias .
- Control Groups : Include patients under identical anesthetic conditions (e.g., 70% nitrous oxide + fentanyl) .
- Endpoint Consistency : Measure time to maximum blockade (4–8 minutes) and 25% recovery (80–99 minutes) using calibrated neuromuscular monitors .
Q. What are the key pharmacodynamic parameters to assess neuromuscular blockade efficacy in preclinical models?
- Answer :
- Onset Time : Time to ≥90% twitch suppression after administration.
- Duration : Time from 25% to 75% recovery (recovery index).
- Variability : Inter-individual coefficients of variation (e.g., 30–50% in ED50 under halothane) .
- Potentiation Ratios : Compare ED50 values under volatile vs. balanced anesthesia .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported recovery indices (e.g., 25–75% recovery) across studies investigating doxacurium chloride?
- Answer : Contradictions arise from differences in:
- Anesthetic Depth : Prolonged exposure to volatile agents (e.g., >1 MAC) may delay recovery .
- Monitoring Techniques : Mechanomyography vs. accelerometry may yield divergent recovery metrics .
- Statistical Power : Small sample sizes (e.g., n=8 in ICU studies) increase variability .
- Solution : Conduct meta-analyses adjusting for covariates (e.g., age, anesthetic duration) and standardize monitoring protocols .
Q. What experimental frameworks are optimal for analyzing doxacurium’s interaction with volatile anesthetics at the receptor level?
- Answer :
- In Vitro Models : Use isolated nerve-muscle preparations (e.g., rat phrenic nerve-hemidiaphragm) to quantify acetylcholine receptor (nAChR) antagonism potentiated by volatile agents .
- Dose-Response Synergy : Apply isobolographic analysis to characterize additive/synergistic interactions between doxacurium and sevoflurane .
- Receptor Binding Assays : Compare doxacurium’s affinity for α4β2 nAChR subtypes under varying anesthetic conditions .
Q. How can inter-individual variability in doxacurium’s pharmacodynamics be statistically modeled to improve dosing precision?
- Answer :
- Population Pharmacokinetics/Pharmacodynamics (PopPK/PD) : Use NONMEM or Monolix to model covariates (e.g., age, renal function) affecting clearance and potency .
- Bayesian Forecasting : Incorporate prior ED50 data from similar cohorts to individualize intraoperative dosing .
- Machine Learning : Train algorithms on demographic and intraoperative datasets to predict recovery trajectories .
Q. What methodologies validate the reproducibility of doxacurium’s effects in translational models bridging preclinical and clinical research?
- Answer :
- Cross-Species Calibration : Compare ED50 ratios in primates vs. humans under identical anesthetic protocols .
- Biomarker Correlation : Link plasma concentrations of doxacurium to twitch suppression levels across species .
- Good Laboratory Practice (GLP) : Adhere to FDA guidelines for neuromuscular blocker studies, including blinded data analysis .
Methodological Resources
- Dose-Response Analysis : Refer to Table 2 in for cumulative dose-response data under nitrous oxide and volatile anesthetics.
- Neuromuscular Monitoring Standards : Follow ASRA-APSF guidelines for calibration and validation of monitoring devices .
- Statistical Tools : Use R packages (e.g.,
drcfor dose-response curves) or GraphPad Prism for non-linear regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
